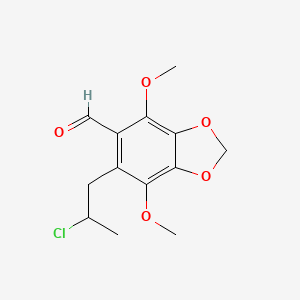
(3E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-ONE is an organic compound that belongs to the class of benzodioxole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-dimethoxy-1,3-benzodioxole and a suitable butenone derivative.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions can replace specific functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(3E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, or agrochemicals.
Mécanisme D'action
The mechanism of action of (3E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-ONE: Known for its unique structural features and biological activities.
Other Benzodioxole Derivatives: Compounds such as safrole, piperonyl butoxide, and myristicin share similar structural motifs and exhibit diverse biological activities.
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of the butenone moiety, which may confer unique chemical and biological properties compared to other benzodioxole derivatives.
Propriétés
IUPAC Name |
(E)-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-8(14)4-5-9-6-10(15-2)12-13(11(9)16-3)18-7-17-12/h4-6H,7H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJKZCUIPDKNQA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C2C(=C1OC)OCO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C2C(=C1OC)OCO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(3-amino-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B7817226.png)

![2-amino-7-(pyridin-3-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B7817244.png)
![4-Hydrazino-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]pyridazine](/img/structure/B7817249.png)

![4,7-DIMETHOXY-6-{[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-2H-1,3-BENZODIOXOLE-5-CARBALDEHYDE](/img/structure/B7817266.png)

![3-(4-Chlorophenyl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B7817286.png)


![2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B7817320.png)
![2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(14),4,6,8,12-pentaen-10-one](/img/structure/B7817326.png)

![Ethyl 5-methyl-4-(methylsulfonyl)-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B7817343.png)
